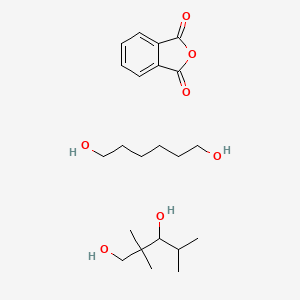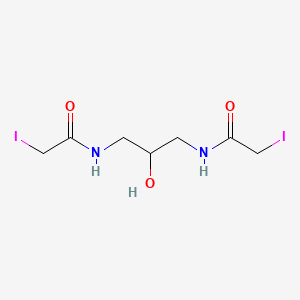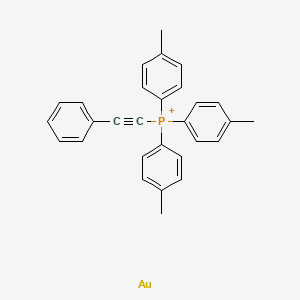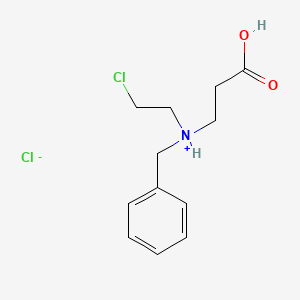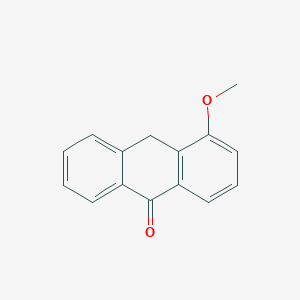
4-methoxy-10H-anthracen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-10H-anthracen-9-one is an organic compound with the molecular formula C15H12O2. It is a derivative of anthracene, characterized by the presence of a methoxy group at the 4-position and a ketone group at the 9-position of the anthracene ring system. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the methylation of anthracene-9-one using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of 4-methoxy-10H-anthracen-9-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-10H-anthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming anthracenols.
Substitution: Electrophilic substitution reactions can introduce different functional groups to the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracenols.
Substitution: Various substituted anthracenes depending on the reagents used.
Scientific Research Applications
4-methoxy-10H-anthracen-9-one has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in photodynamic therapy and as a fluorescent probe for biological imaging.
Mechanism of Action
The mechanism of action of 4-methoxy-10H-anthracen-9-one involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications like photodynamic therapy. The methoxy and ketone groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Anthracene: The parent compound without the methoxy and ketone groups.
9,10-Dimethoxyanthracene: Contains two methoxy groups at the 9 and 10 positions.
Anthraquinone: Contains two ketone groups at the 9 and 10 positions.
Uniqueness
4-methoxy-10H-anthracen-9-one is unique due to the presence of both a methoxy group and a ketone group, which impart distinct photophysical and chemical properties. This combination makes it particularly useful in applications requiring specific electronic and optical characteristics .
Properties
CAS No. |
7470-93-1 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
4-methoxy-10H-anthracen-9-one |
InChI |
InChI=1S/C15H12O2/c1-17-14-8-4-7-12-13(14)9-10-5-2-3-6-11(10)15(12)16/h2-8H,9H2,1H3 |
InChI Key |
XUSRWDAATCCRHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


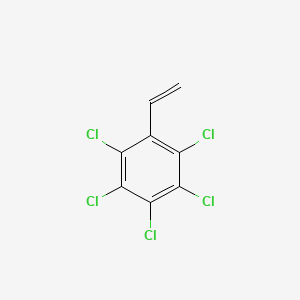
![7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13787388.png)

![Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-](/img/structure/B13787407.png)
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787414.png)
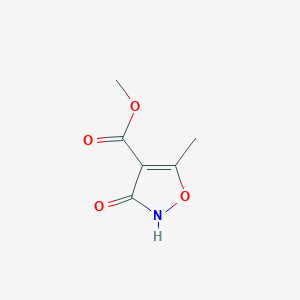
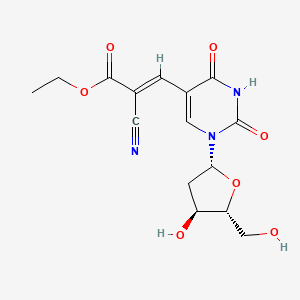
![7,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13787427.png)
